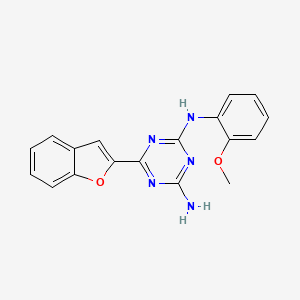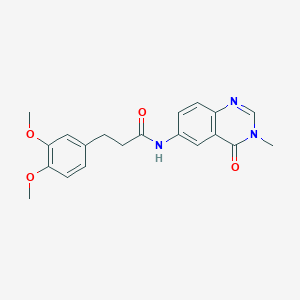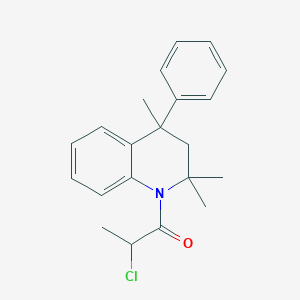![molecular formula C13H12BrNO B11035047 1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one](/img/structure/B11035047.png)
1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one is a synthetic organic compound characterized by the presence of a bromophenyl group attached to a pyrrolidinyl ring, which is further connected to a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenylacetylene to form 4-bromophenylacetylene.
Pyrrolidinylation: The bromophenylacetylene is then reacted with pyrrolidine under basic conditions to form 1-(4-bromophenyl)-1-pyrrolidinyl-2-propyn-1-one.
Final Assembly: The intermediate is subjected to further reactions, such as alkynylation, to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
- 1-[2-(4-Chlorophenyl)-1-pyrrolidinyl]-2-propyn-1-one
- 1-[2-(4-Fluorophenyl)-1-pyrrolidinyl]-2-propyn-1-one
- 1-[2-(4-Methylphenyl)-1-pyrrolidinyl]-2-propyn-1-one
Comparison: 1-[2-(4-Bromophenyl)-1-pyrrolidinyl]-2-propyn-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)pyrrolidin-1-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C13H12BrNO/c1-2-13(16)15-9-3-4-12(15)10-5-7-11(14)8-6-10/h1,5-8,12H,3-4,9H2 |
InChI Key |
MXNPFNPBDKRVHU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCCC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-2-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B11034966.png)
![Methyl 5-methyl-2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11034969.png)
![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11034977.png)


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11034997.png)
![4',4',6'-trimethyl-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11034998.png)
![2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11035005.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11035015.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-(2-naphthyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11035023.png)
![3-amino-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11035032.png)
![1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one](/img/structure/B11035050.png)

![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11035068.png)
